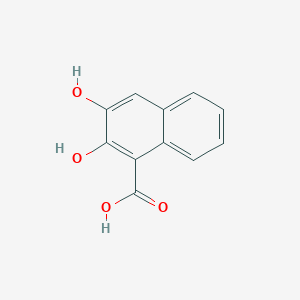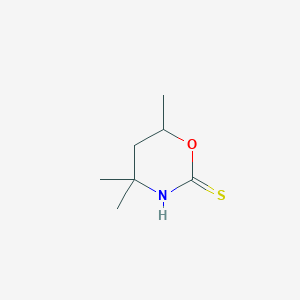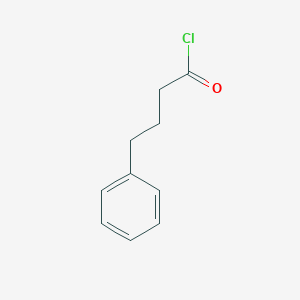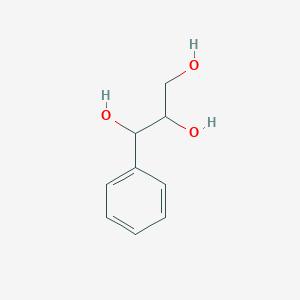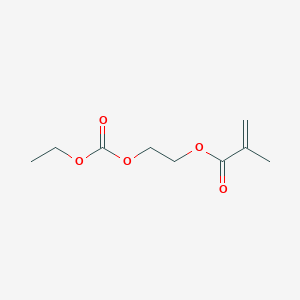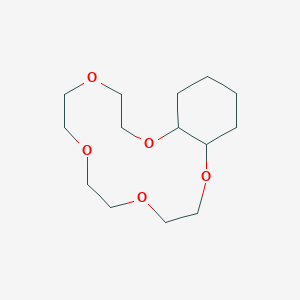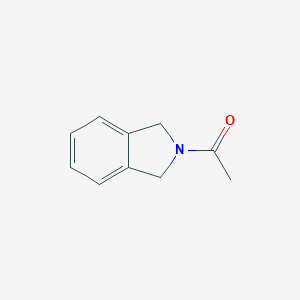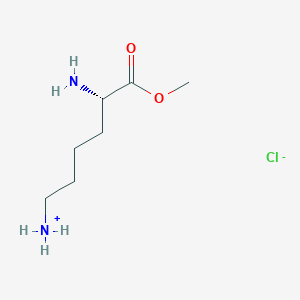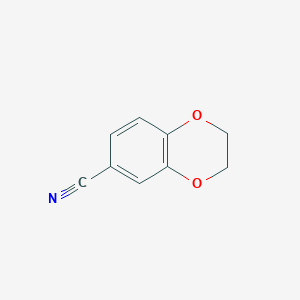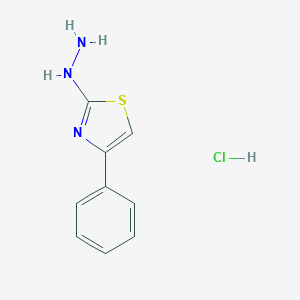
N-Picryl-p-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Picryl-p-toluidine, also known as NPT, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as acetone and chloroform. NPT is commonly used as a reagent in the synthesis of various organic compounds and as a starting material for the production of dyes and pigments.
Mecanismo De Acción
N-Picryl-p-toluidine acts as a nucleophile in organic reactions, which means it donates electrons to other molecules. This property makes it useful in the synthesis of organic compounds. N-Picryl-p-toluidine also has a high electron density, which makes it a good electron donor.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of N-Picryl-p-toluidine. However, it has been reported that N-Picryl-p-toluidine may cause skin irritation and may be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Picryl-p-toluidine in lab experiments is its high purity, which ensures accurate and reproducible results. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving N-Picryl-p-toluidine. One area of interest is the development of new synthetic routes for N-Picryl-p-toluidine and its derivatives. Another area of interest is the investigation of the biological properties of N-Picryl-p-toluidine and its potential use as a drug candidate. Additionally, the use of N-Picryl-p-toluidine in the development of new materials and nanotechnology is an area of ongoing research.
In conclusion, N-Picryl-p-toluidine is a useful chemical compound with various applications in scientific research. Its synthesis method, mechanism of action, and potential future directions make it an important area of study. However, its potential toxicity requires careful handling and disposal in lab experiments.
Métodos De Síntesis
The synthesis of N-Picryl-p-toluidine involves the reaction of p-toluidine with picric acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure N-Picryl-p-toluidine.
Aplicaciones Científicas De Investigación
N-Picryl-p-toluidine has various applications in scientific research, including its use as a reagent in the synthesis of organic compounds such as azo dyes, triazoles, and pyrazoles. It is also used in the production of pigments and as a starting material for the synthesis of other chemicals.
Propiedades
Número CAS |
16552-37-7 |
|---|---|
Nombre del producto |
N-Picryl-p-toluidine |
Fórmula molecular |
C13H10N4O6 |
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c1-8-2-4-9(5-3-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
Clave InChI |
RGVUBCNOPRVZKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




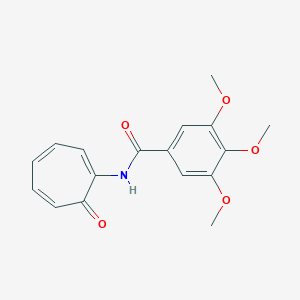
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
